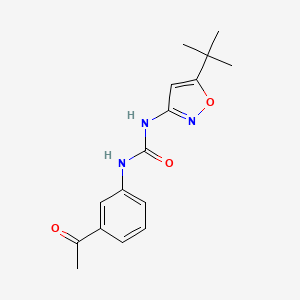
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Isoproturon, which is a herbicide used to control weeds in crops.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the inhibition of photosynthesis in plants by blocking the electron transport chain. In cancer cells, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In plants, it inhibits the synthesis of chlorophyll and other pigments, leading to the death of the plant. In cancer cells, it induces apoptosis and cell cycle arrest by activating various signaling pathways. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its potential to cause environmental pollution and its limited solubility in water.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea. One direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to explore its potential as a building block for the synthesis of new compounds with improved properties. Additionally, further research can be conducted to understand its potential environmental impact and develop strategies to mitigate it.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds with improved properties and potential applications in various fields.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the reaction of 3-acetylphenyl isocyanate and 5-tert-butyl-3-isoxazolyl amine in the presence of a suitable solvent. The reaction is carried out under reflux conditions for a specific period, and the product is obtained in high yield after purification.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and chemical industry. In agriculture, this compound is used as a herbicide to control weeds in crops. In medicine, it has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. In the chemical industry, it has been used as a building block for the synthesis of various compounds.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(20)11-6-5-7-12(8-11)17-15(21)18-14-9-13(22-19-14)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYYXQGBVHXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

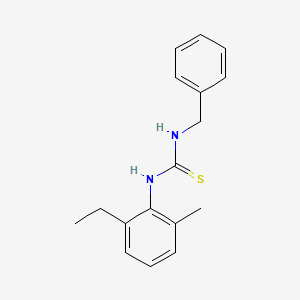
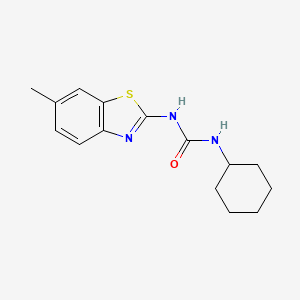


![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
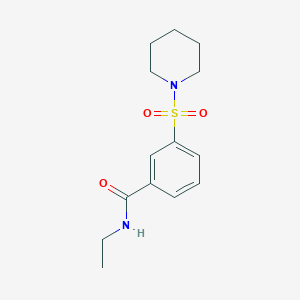

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
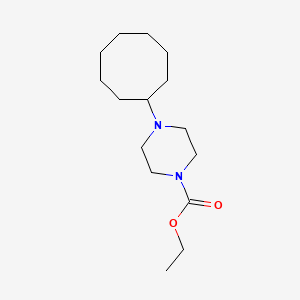
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
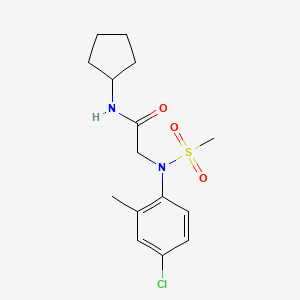
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
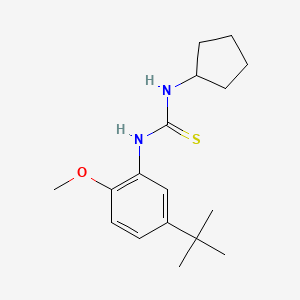
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)